molecular formula C5H5F2NS B13514668 1,1-Difluoro-3-isothiocyanatocyclobutane

1,1-Difluoro-3-isothiocyanatocyclobutane

Cat. No.: B13514668
M. Wt: 149.16 g/mol
InChI Key: FSIDNHAMFGRURQ-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-isothiocyanatocyclobutane is a chemical compound with the molecular formula C5H5F2NS It is characterized by the presence of two fluorine atoms and an isothiocyanate group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3-isothiocyanatocyclobutane typically involves the reaction of cyclobutane derivatives with fluorinating agents and isothiocyanate sources.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and isothiocyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-3-isothiocyanatocyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1-Difluoro-3-isothiocyanatocyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioactivity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-3-isothiocyanatocyclobutane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a labeling reagent in biochemical studies. The fluorine atoms contribute to the compound’s stability and influence its interaction with molecular targets .

Comparison with Similar Compounds

  • 1,1-Difluoro-3-isocyanocyclobutane
  • 1,1-Difluoro-3-isobutylcyclopentane
  • Fluoropyrrolidines

Comparison: 1,1-Difluoro-3-isothiocyanatocyclobutane is unique due to the presence of both fluorine atoms and an isothiocyanate group on a cyclobutane ring. This combination imparts distinct reactivity and stability compared to other fluorinated compounds. For example, fluoropyrrolidines, while also fluorinated, do not possess the isothiocyanate group, which limits their reactivity in certain applications .

Properties

Molecular Formula

C5H5F2NS

Molecular Weight

149.16 g/mol

IUPAC Name

1,1-difluoro-3-isothiocyanatocyclobutane

InChI

InChI=1S/C5H5F2NS/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2

InChI Key

FSIDNHAMFGRURQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)N=C=S

Origin of Product

United States

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